molecular formula C19H16ClN5O3S B11280356 N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

Cat. No.: B11280356
M. Wt: 429.9 g/mol
InChI Key: BIGDQPJYKNTGHW-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with diverse applications. Its chemical structure consists of a chlorophenyl group, a triazine ring, and a sulfanylacetamide moiety. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production often employs continuous flow reactors or batch processes.
  • Optimization of reaction conditions, temperature, and reagent stoichiometry ensures high yields.

Chemical Reactions Analysis

    Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring can yield dihydrotriazines.

    Substitution: Halogenation or other substitution reactions occur at the phenyl and triazine positions.

    Common Reagents: Thionyl chloride, sodium hydrosulfide, and various halogens.

    Major Products: Sulfonated derivatives, acetylated forms, and substituted analogs.

Scientific Research Applications

    Medicine: Compound X exhibits potential as an anti-inflammatory agent due to its sulfanyl group.

    Chemistry: It serves as a building block for designing novel triazine-based compounds.

    Biology: Researchers explore its interactions with enzymes and receptors.

    Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with enzymes or receptors involved in inflammation pathways.

    Pathways: It may modulate NF-κB signaling or inhibit pro-inflammatory cytokines.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of a triazine ring, chlorophenyl group, and sulfanylacetamide distinguishes it.

    Similar Compounds: Other triazine derivatives like s-triazines and related sulfonamides.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C19H16ClN5O3S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C19H16ClN5O3S/c1-11(26)21-15-8-3-2-7-14(15)17-18(28)23-19(25-24-17)29-10-16(27)22-13-6-4-5-12(20)9-13/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,25,28)

InChI Key

BIGDQPJYKNTGHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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